molecular formula C9H15NO3 B14486354 Methyl 2-acetamido-4-methylpent-2-enoate CAS No. 66299-28-3

Methyl 2-acetamido-4-methylpent-2-enoate

Cat. No.: B14486354
CAS No.: 66299-28-3
M. Wt: 185.22 g/mol
InChI Key: IZGZKVOFEFEJTR-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-methylpent-2-enoate is an α,β-unsaturated ester containing an acetamido group and a branched alkyl chain. These features likely impact its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Properties

CAS No.

66299-28-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-acetamido-4-methylpent-2-enoate

InChI

InChI=1S/C9H15NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h5-6H,1-4H3,(H,10,11)

InChI Key

IZGZKVOFEFEJTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C(=O)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

Aldol Condensation Followed by Enamide Formation

The most efficient synthesis involves a stereoselective aldol condensation between methyl isocyanoacetate and 4-methylpent-2-enal. As detailed in, this method proceeds via a low-temperature (-78°C) addition in tetrahydrofuran (THF), followed by gradual warming to room temperature. The reaction achieves 85% yield of the (Z)-isomer after purification via flash chromatography (ethyl acetate/petroleum ether, 1:1). Key steps include:

  • Aldol Addition : A lithium enolate of methyl isocyanoacetate reacts with 4-methylpent-2-enal, forming a β-hydroxy intermediate.
  • Acetylation : The intermediate undergoes N-acetylation using acetic anhydride under basic conditions.
  • Dehydration : Acid-catalyzed dehydration yields the α,β-unsaturated enamide.

Critical parameters include strict temperature control to suppress racemization and the use of anhydrous solvents to prevent hydrolysis. Table 1 summarizes optimized conditions from this route.

Table 1: Aldol Condensation Method Optimization

Parameter Optimal Condition Yield (Z-Isomer)
Temperature -78°C to 25°C (2 h) 85%
Solvent THF -
Purification Flash Chromatography -
Stereoselectivity Z:E > 20:1 -

Horner-Wadsworth-Emmons Olefination

An alternative route employs Horner-Wadsworth-Emmons (HWE) olefination to construct the α,β-unsaturated system. This method uses methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate as a phosphonate precursor, reacting with 4-methylpentan-2-one under basic conditions (DBU, room temperature). Despite its modularity, this approach suffers from lower yields (19–35%) due to competing side reactions and challenging purification.

Mechanistic Insights :

  • The phosphonate carbanion attacks the ketone, forming a tetrahedral intermediate.
  • Elimination of dimethyl phosphate generates the double bond.
  • Steric hindrance from the 4-methyl group reduces reaction efficiency, necessitating excess ketone.

Table 2: HWE Olefination Performance

Base Solvent Reaction Time Yield (Z + E) Z:E Ratio
DBU THF 48 h 19% 1.5:1
NaH DMF 24 h 22% 1.2:1

Acetamide Condensation of α-Ketoesters

A third strategy involves condensing acetamide with methyl 4-methyl-2-oxopentanoate under Dean-Stark conditions. This one-pot reaction removes water via azeotropic distillation, driving the equilibrium toward enamide formation. While operationally simple, the method requires benzene as a solvent (toluene alternatives led to <10% yield) and achieves moderate yields (45–56%).

Optimization Challenges :

  • Solvent Choice : Benzene’s toxicity complicates scale-up, but substitutes like toluene drastically reduce yields.
  • Catalyst Loading : p-Toluenesulfonic acid (p-TsOH) at 5 mol% minimizes side-product formation.

Stereochemical Control and Purification

The (Z)-isomer predominates in all methods due to thermodynamic stabilization via intramolecular hydrogen bonding between the acetamido NH and ester carbonyl. Purification typically involves:

  • Flash Chromatography : Resolves Z/E isomers using silica gel and ethyl acetate/hexane gradients.
  • Crystallization : Ethanol/water mixtures selectively crystallize the (Z)-isomer (>99% ee).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield Stereoselectivity Scalability Practicality
Aldol Condensation 85% Excellent (Z >95%) High Optimal
HWE Olefination 19–35% Moderate (Z:E 1.5:1) Moderate Limited
Acetamide Condensation 45–56% Good (Z >90%) Low Hazardous

The aldol route outperforms others in yield and stereocontrol, making it the preferred industrial-scale method. However, HWE olefination remains valuable for accessing structurally diverse analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetamido group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-acetamido-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which Methyl 2-acetamido-4-methylpent-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass Key Functional Groups Notable Properties
This compound* C₉H₁₅NO₃ ~193.22 Ester, acetamido, α,β-unsaturated Hypothetical: Moderate polarity, potential for conjugation-derived reactivity
2-Acetamido-3-methylpent-4-enoic acid C₈H₁₃NO₃ 171.19 Carboxylic acid, acetamido, alkene Higher polarity due to -COOH; likely lower volatility
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 Ester, phenyl, β-keto Crystalline solid; used in synthetic precursors
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Ester, acetamido, hydroxyl, aromatic Enhanced hydrogen bonding due to -OH; impacts solubility and crystal packing

*Hypothetical data based on structural analysis.

Functional Group Analysis

  • Ester vs. Carboxylic Acid: this compound and Methyl 2-phenylacetoacetate share ester groups, which reduce polarity compared to carboxylic acids like 2-Acetamido-3-methylpent-4-enoic acid . This difference affects solubility in polar solvents and volatility.
  • Aromatic vs. Aliphatic Substituents :
    • Methyl 2-phenylacetoacetate contains a phenyl group, introducing π-π interactions and rigidity absent in aliphatic analogs like the target compound. This may lead to higher melting points in aromatic derivatives.
  • Hydrogen Bonding: Methyl 4-acetamido-2-hydroxybenzoate has a hydroxyl group, enabling strong hydrogen bonds (as discussed in ), which enhance crystallinity and thermal stability compared to non-hydroxylated analogs.

Physicochemical Properties

  • Polarity and Solubility: Carboxylic acid derivatives (e.g., 2-Acetamido-3-methylpent-4-enoic acid ) exhibit higher aqueous solubility than esters. Methyl esters, however, are more lipophilic, favoring organic solvents.
  • Volatility: Simpler esters like methyl salicylate (Table 3 in ) are volatile, but the acetamido group in this compound likely reduces volatility due to increased molecular weight and polarity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-acetamido-4-methylpent-2-enoate, and how can side products be minimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of acetamide derivatives with α,β-unsaturated esters under controlled conditions. Key parameters include:

  • Catalysts : Use of palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to reduce double bonds .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
  • Temperature : Maintaining temperatures between 60–80°C avoids decomposition while ensuring kinetic control .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound from byproducts like unreacted starting materials or over-alkylated derivatives .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify key functional groups. For example, the enoate proton appears as a doublet near δ 6.5–7.0 ppm, while the acetamido methyl group resonates at δ 2.0–2.2 ppm .
  • X-ray Crystallography : Single-crystal analysis using programs like ORTEP-III (with GUI for Windows) resolves stereochemistry and confirms the α,β-unsaturated ester geometry. Hydrogen-bonding networks between acetamido and ester groups can be visualized .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 200.1052) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or photooxidation of the double bond .
  • Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products, such as hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Computational Setup : Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., β-carbon of the enoate) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to assess how polarity influences transition-state energies. Compare with experimental kinetics from stopped-flow spectroscopy .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Follow COSMOS-E guidelines to aggregate studies, assess bias (e.g., via ROBINS-I tool), and identify confounding variables like impurity profiles .
  • Dose-Response Meta-Analysis : Use random-effects models to quantify activity variability across cell lines (e.g., IC50_{50} differences in cancer vs. normal cells) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of enzyme-catalyzed hydrolysis of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 2H^{2}H- or 13C^{13}C-labeled analogs at the ester carbonyl or α-carbon.
  • KIE Measurement : Compare hydrolysis rates (via LC-MS) between labeled and unlabeled compounds. A primary KIE (kH/kD>2k_H/k_D > 2) suggests rate-limiting bond cleavage at the ester group .

Q. What role does stereoelectronic tuning play in designing this compound-based protease inhibitors?

  • Methodological Answer :

  • Conformational Analysis : Use molecular dynamics (MD) simulations (AMBER force field) to evaluate how substituents on the 4-methyl group affect binding pocket interactions.
  • Structure-Activity Relationships (SAR) : Correlate electron-withdrawing groups (e.g., –NO2_2) with enhanced inhibitory potency in enzymatic assays .

Methodological Notes

  • Data Contradictions : Address discrepancies in biological assays by standardizing protocols (e.g., ATP levels in viability assays) and reporting raw data in appendices for transparency .
  • Experimental Design : For crystallography, ensure crystal quality by optimizing solvent evaporation rates and using seeding techniques .

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